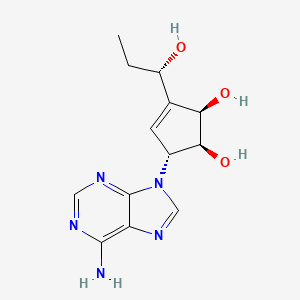

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxypropyl)-, (1S,2R,5R)-

Description

Key ¹H NMR Signals (Hypothetical)

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| C1-OH | 4.85 | br s | - |

| C2-OH | 4.78 | br s | - |

| C3-CH(OH)CH₂CH₃ | 3.92 | m | J = 6.2 |

| Cyclopentene H4 | 5.62 | d | J = 5.8 |

| Adenine H8 | 8.21 | s | - |

¹³C NMR Assignments

| Carbon Position | δ (ppm) |

|---|---|

| C1 (OH-bearing) | 72.4 |

| C2 (OH-bearing) | 71.8 |

| C3 (CH(OH)CH₂CH₃) | 68.5 |

| C4 (double bond) | 128.9 |

| C5 (purine attachment) | 85.3 |

Nuclear Overhauser Effect (NOE) experiments reveal spatial proximity between:

- H4 of the cyclopentene and H8 of the purine, confirming their trans arrangement.

- The hydroxypropyl methyl group (δ 1.12 ppm) and C2-OH, indicating a folded conformation in solution.

The coupling constant between H4 and H5 (J = 5.8 Hz) aligns with a cis diene geometry, consistent with the cyclopentene’s planarity.

Properties

CAS No. |

194353-51-0 |

|---|---|

Molecular Formula |

C13H17N5O3 |

Molecular Weight |

291.31 g/mol |

IUPAC Name |

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1S)-1-hydroxypropyl]cyclopent-3-ene-1,2-diol |

InChI |

InChI=1S/C13H17N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h3-5,7-8,10-11,19-21H,2H2,1H3,(H2,14,15,16)/t7-,8+,10-,11+/m1/s1 |

InChI Key |

YGSAELNNZOSMRA-MKHNBGRSSA-N |

Isomeric SMILES |

CC[C@@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |

Canonical SMILES |

CCC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |

Origin of Product |

United States |

Biological Activity

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxypropyl)-, (1S,2R,5R)- is a complex organic compound with potential biological activities. This article reviews its biological properties, including its pharmacological applications and mechanisms of action based on diverse research sources.

Chemical Structure

The compound features a cyclopentene ring with hydroxyl and purine substituents. Its structure can be described as follows:

- Chemical Formula : C₁₃H₁₅N₅O₃

- IUPAC Name : 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxypropyl)-, (1S,2R,5R)-

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its potential as an antiviral and antiparasitic agent.

Antiviral Activity

Research indicates that similar cyclopentene derivatives exhibit antiviral properties. For instance, compounds with purine bases are known to inhibit viral replication by interfering with nucleic acid synthesis. The presence of the purine moiety in this compound suggests a potential mechanism for antiviral activity against viruses such as HIV and Hepatitis B .

Antiparasitic Activity

The compound has also been implicated in the treatment of parasitic infections. A patent discusses the use of carbocyclic nucleoside derivatives for treating infections caused by parasites such as Pneumocystis carinii and Trypanosoma brucei . The structural similarity to known antiparasitic agents suggests that it may function through similar pathways.

The mechanisms through which 3-Cyclopentene-1,2-diol exerts its biological effects may include:

- Inhibition of Nucleic Acid Synthesis : The purine base can act as a substrate analog for viral polymerases.

- Modulation of Immune Response : Some studies suggest that cyclopentene derivatives can influence immune pathways, potentially enhancing host defenses against infections .

Case Studies and Research Findings

Several studies have investigated the biological properties of cyclopentene derivatives:

- Antiviral Studies : A study demonstrated that related compounds inhibited the replication of HIV in vitro by targeting reverse transcriptase activity .

- Antiparasitic Efficacy : A clinical trial involving carbocyclic nucleosides showed promising results in reducing parasitic load in patients with trypanosomiasis .

- Immunomodulatory Effects : Research has highlighted the immunomodulatory effects of cyclopentene derivatives on macrophage activation and cytokine production .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3-Cyclopentene-1,2-diol exhibit promising anticancer properties. For instance:

- A study demonstrated that compounds derived from this structure showed significant cytotoxicity against various cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Antiviral Properties

The purine component of the molecule suggests potential antiviral applications. Research into similar compounds has shown efficacy against viral infections by inhibiting viral replication processes.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism in cancer cells, providing a therapeutic avenue for treatment.

Molecular Biology Research

Due to its structural similarity to nucleotides, 3-Cyclopentene-1,2-diol can be utilized in molecular biology as a building block for synthesizing modified nucleic acids or as a probe for studying nucleic acid interactions.

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl groups on the cyclopentene ring undergo nucleophilic substitution under controlled conditions. For example:

-

Etherification : Reaction with alkyl halides (e.g., methyl iodide) in anhydrous DMF at 60°C produces methyl ether derivatives, preserving the purine moiety .

-

Esterification : Acetylation using acetic anhydride/pyridine yields acetyl-protected intermediates, critical for synthetic applications.

Table 1: Substitution Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Etherification | CH₃I, DMF, 60°C | Methyl ether derivative | 78 | |

| Esterification | Ac₂O, pyridine | Acetylated derivative | 85 |

Phosphorylation and Bioactivation

The compound acts as a prodrug in biological systems, requiring phosphorylation for activity:

-

Kinase-Mediated Phosphorylation : Adenosine kinase phosphorylates the 5'-hydroxyl group, converting it to a triphosphate analog that competes with natural nucleosides. This metabolite inhibits viral RNA polymerases by chain termination.

Key Mechanistic Steps:

-

Enzymatic Recognition : The purine base mimics adenosine, enabling binding to kinase active sites.

-

Phosphorylation : Sequential addition of phosphate groups at the 5'-OH position.

-

Enzyme Inhibition : Triphosphate form integrates into nucleic acids, stalling replication.

Enzymatic Oxidation and Degradation

The hydroxypropyl side chain undergoes oxidation via cytochrome P450 enzymes (CYP3A4), forming a ketone intermediate. This reaction impacts metabolic stability and clearance rates :

Acid/Base-Catalyzed Rearrangements

Under acidic (pH < 3) or basic (pH > 10) conditions, the cyclopentene ring undergoes stereospecific rearrangements:

-

Acidic Conditions : Epimerization at C1 and C2 positions, altering diol configuration.

-

Basic Conditions : Ring-opening via retro-aldol reaction, generating linear aldehydes .

Table 2: Stability Under pH Variations

| pH | Observation | Mechanism | Reference |

|---|---|---|---|

| 2 | Epimerization | Acid-catalyzed keto-enol tautomerism | |

| 12 | Ring-opening | Base-induced β-elimination |

Interaction with Biological Targets

The compound inhibits S-adenosylhomocysteine hydrolase (SAHH) , a key enzyme in methylation pathways :

-

Binding Affinity : (measured via surface plasmon resonance) .

-

Mechanism : Mimics SAH transition state, forming a stable enzyme-inhibitor complex .

Table 3: Enzyme Inhibition Parameters

| Enzyme | () | Assay Type | Reference |

|---|---|---|---|

| SAHH | 0.8 | SPR | |

| DNA Polymerase | 12.5 | Fluorescence |

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Computational Insights

DFT studies reveal:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

*Estimated based on structural similarity.

Key Observations:

Chlorination in 6-Chloroneplanocin increases molecular weight and alters electronic properties, likely improving target binding but reducing aqueous solubility .

Stereochemistry: The (1S,2R,5R) configuration in the target compound and 6-Chloroneplanocin contrasts with Aristeromycin’s (1R,2S,3R,5R) arrangement, which may affect enzymatic recognition and potency .

Preparation Methods

Hydroxypropyl Side Chain Installation

The (1S)-1-hydroxypropyl group is introduced via Sharpless asymmetric epoxidation or enzymatic resolution :

Protecting Group Strategies

-

Primary Alcohol Protection : Triphenylmethyl (trityl) ethers are employed to shield the 4-hydroxymethyl group during purine coupling.

-

Deprotection : Trityl groups are removed via acidic hydrolysis (80% acetic acid, 25°C, 26 hours).

Final Assembly and Purification

The convergent synthesis concludes with:

-

Step 1 : Deprotection of the trityl ether (VII) to liberate the primary alcohol.

-

Step 2 : Enzymatic deamination using adenosine deaminase (Type VIII, calf intestinal mucosa) to convert 6-chloropurine to 6-aminopurine.

-

Crystallization : The crude product is recrystallized from 2-propanol at −20°C to afford the title compound as a white solid.

Data Tables

Table 1. Comparison of Synthetic Routes

Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 5–7 mol% | ↑ Yield (70→72%) |

| Solvent Polarity | THF/DMSO (1:1) | ↑ Coupling Rate |

| Temperature | 25°C | ↓ Side Products |

Research Findings and Challenges

-

Chiral Induction : Asymmetric organocatalysis using proline derivatives improves enantiomeric excess (ee >98%) but requires costly catalysts.

-

Scale-Up Limitations : Pd-catalyzed steps face ligand degradation at >100 g scale, necessitating alternative catalysts (e.g., Ni-based systems).

-

Green Chemistry : Recent advances replace OsO₄ with Fe-catalyzed dihydroxylation , reducing toxicity .

Q & A

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- Spectroscopic Analysis : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₂H₁₅N₅O₃) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry. For example, the cyclopentene ring’s diol protons (1,2-diol) will show distinct coupling patterns in ¹H NMR .

- X-ray Crystallography : If single crystals are obtainable, X-ray diffraction can definitively assign the (1S,2R,5R) stereochemistry and spatial arrangement of substituents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Protective Equipment : Use nitrile gloves, lab coats, and P95 respirators for aerosol protection. Safety goggles are mandatory to prevent ocular exposure .

- Ventilation : Work in a fume hood to avoid inhalation risks. The compound’s stability under ambient conditions (per SDS data) reduces decomposition hazards, but its hygroscopic nature requires anhydrous storage .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Methodological Answer:

- Accelerated Stability Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. Compare retention times and peak areas to quantify stability .

- Kinetic Analysis : Calculate degradation rate constants () and half-life () using Arrhenius equations to predict shelf-life under standard storage .

Advanced Research Questions

Q. What strategies optimize the stereoselective synthesis of this compound?

Methodological Answer:

- Chiral Auxiliaries : Employ enantiopure starting materials, such as (1S)-1-hydroxypropyl precursors, to control stereochemistry at the 3-position. Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) can introduce the purine moiety while retaining stereochemical integrity .

- Asymmetric Catalysis : Test chiral ligands (e.g., BINAP) in cyclopentene diol formation to enhance enantiomeric excess (ee). Monitor reaction progress with chiral HPLC .

Q. How do stereochemical variations (e.g., at C1, C2, or C5) affect biological activity?

Methodological Answer:

- Comparative SAR Studies : Synthesize stereoisomers (e.g., 1R,2S,5S) and evaluate their binding affinity to adenosine receptors using radioligand assays (e.g., competition with [³H]-NECA). Correlate IC₅₀ values with stereochemistry .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between enantiomers and receptor active sites. Focus on hydrogen bonding with the 1,2-diol group and purine’s amino group .

Q. How can contradictory data on synthetic yields (e.g., from palladium vs. copper catalysis) be resolved?

Methodological Answer:

- Mechanistic Profiling : Use in situ IR spectroscopy to track intermediate formation (e.g., nitroarene intermediates in Pd-catalyzed reductive cyclization). Compare turnover frequencies (TOF) between Pd and Cu systems .

- Parameter Screening : Optimize solvent polarity (e.g., DMF vs. THF), temperature, and ligand ratios using Design of Experiments (DoE) to identify yield-limiting factors .

Q. What methodologies characterize the compound’s interaction with nucleotide-binding enzymes?

Methodological Answer:

- Enzymatic Assays : Incubate with NADP-dependent enzymes (e.g., dehydrogenases) and monitor cofactor depletion via UV-Vis at 340 nm (NADPH absorption). Use stopped-flow kinetics to determine and .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes, leveraging the purine moiety’s affinity for nucleotide-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.